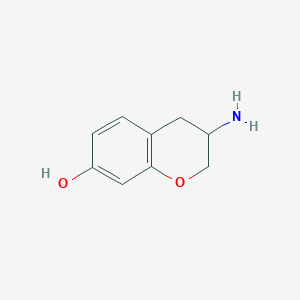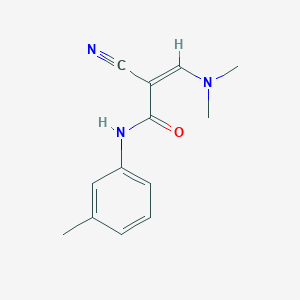
(2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide, also known as DMCM, is a compound that belongs to the class of benzodiazepines. It has been widely used in scientific research due to its unique properties and ability to bind to GABA receptors in the central nervous system.
Wirkmechanismus
(2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide acts as a positive allosteric modulator of GABA receptors in the central nervous system. It enhances the binding of GABA to its receptors, leading to an increase in the inhibitory tone of the GABAergic system. This results in a decrease in neuronal excitability, leading to sedative, anxiolytic, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been reported to increase the release of dopamine in the striatum, leading to an increase in locomotor activity. This compound has also been shown to decrease the release of acetylcholine in the hippocampus, leading to impairments in learning and memory. In addition, this compound has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, leading to a decrease in stress-induced cortisol release.
Vorteile Und Einschränkungen Für Laborexperimente
(2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide has several advantages as a tool for scientific research. It is a highly selective ligand for GABA receptors, making it a useful tool for studying the GABAergic system. It has also been shown to have a high affinity for GABA receptors, making it a potent modulator of GABAergic transmission. However, this compound has some limitations for lab experiments. It has a short half-life in vivo, making it difficult to study its long-term effects. In addition, it has been shown to have some toxic effects at high doses, limiting its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide. One area of interest is the role of GABA receptors in the pathophysiology of psychiatric disorders such as anxiety and depression. This compound may be a useful tool for studying the effects of GABAergic modulation in these conditions. Another area of interest is the development of new drugs that target GABA receptors. This compound may be a useful starting point for the development of new drugs with improved pharmacological properties. Finally, there is a need for further research on the long-term effects of this compound on the GABAergic system. This may require the development of new methods for studying the long-term effects of GABAergic modulation in vivo.
Synthesemethoden
(2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide can be synthesized through a multi-step process. The first step involves the reaction of 3-methylbenzaldehyde with dimethylamine to form 3-dimethylaminomethylbenzaldehyde. This intermediate is then reacted with malononitrile to obtain 3-(dimethylamino)-2-cyanoacrylonitrile. Finally, the product is reacted with 3-methylphenylhydrazine to form this compound.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide has been extensively used in scientific research as a tool to study the GABAergic system. It has been used to investigate the role of GABA receptors in various physiological and pathological conditions, including anxiety, epilepsy, and alcohol withdrawal. This compound has also been used in animal models to study the effects of drugs that modulate GABAergic transmission.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(dimethylamino)-N-(3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-5-4-6-12(7-10)15-13(17)11(8-14)9-16(2)3/h4-7,9H,1-3H3,(H,15,17)/b11-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPNFKQVHDLYFA-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CN(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2697150.png)
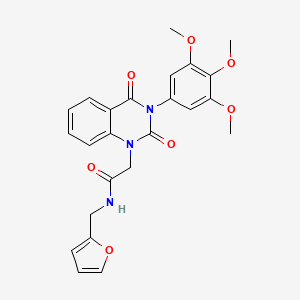
![2-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2697152.png)
![(3-Amino-4-((4-methoxyphenyl)sulfonyl)-5-(p-tolylamino)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2697153.png)
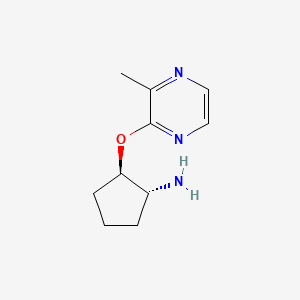
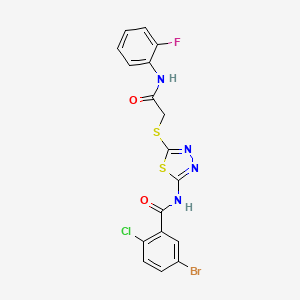
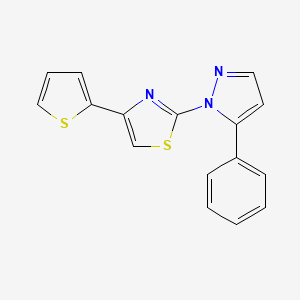
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2697160.png)
![N-{[4-(4-bromophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2697165.png)
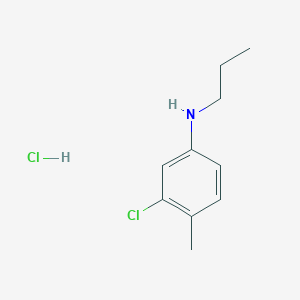
![2-{[3-Cyano-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2697168.png)
![1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea](/img/structure/B2697171.png)
